molecular formula C24H22N4O2S2 B2481868 N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 892415-84-8

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2481868
CAS RN: 892415-84-8
M. Wt: 462.59
InChI Key: RBAPQSXEFANFOI-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have garnered interest for their potential pharmacological activities. Synthesis and analysis of similar compounds, particularly those incorporating elements like thiazol, pyridazin, and acetamide groups, have been reported in the literature. These studies often aim to explore the antibacterial, anticancer, and various other biological activities of such compounds.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazines and acetamide derivatives typically involves multi-step chemical reactions starting from basic precursors like cyano-pyridazine-thiones or chloroacetamides. For example, Al-Kamali et al. (2014) described synthesizing novel thieno[2,3-c]pyridazines using ethyl chloroacetate and sodium ethoxide, followed by various treatments to yield compounds with potential antibacterial activities (Al-Kamali et al., 2014).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed through techniques like NMR, IR spectroscopy, and sometimes X-ray crystallography. These analyses help in verifying the presence of desired functional groups and the overall architecture of the compound. For instance, MahyavanshiJyotindra et al. (2011) employed NMR and IR spectroscopy among other methods to elucidate the structure of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (MahyavanshiJyotindra et al., 2011).

Scientific Research Applications

Anticancer Activity

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives have been studied for their potential anticancer activities. For instance, a study on 5-methyl-4-phenyl thiazole derivatives, closely related to the compound , demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Properties

Compounds structurally similar to N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been evaluated for their antimicrobial properties. For instance, novel thiazoles synthesized from pyrazole-acetamide demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Enzyme Inhibition and Molecular Docking

These compounds have also been explored for enzyme inhibition and molecular docking studies. A study showed that N-substituted 5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, similar in structure, were effective in inhibiting enzymes like carbonic anhydrase and cholinesterases, as well as in molecular docking studies (Virk et al., 2018).

Analgesic Activities

The compound's analogs have also been evaluated for their potential as analgesic agents. Research on novel thiazole derivatives, incorporating pyrazole moiety, has shown promising analgesic activities in preclinical studies (Saravanan et al., 2011).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-3-30-19-11-9-18(10-12-19)26-21(29)15-31-22-14-13-20(27-28-22)23-16(2)25-24(32-23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAPQSXEFANFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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